

The Shikimate Pathway: A Technical Guide to the Enzymatic Synthesis of Chorismate

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Compound of Interest

Compound Name: Chorismic Acid

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The shikimate pathway is a crucial and evolutionarily conserved metabolic route found in bacteria, archaea, fungi, algae, and plants, but notably absent in mammals.^{[1][2]} This seven-step pathway links the metabolism of carbohydrates to the biosynthesis of aromatic compounds by converting phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate.^{[2][3][4]} Chorismate serves as the central precursor for the synthesis of the essential aromatic amino acids—phenylalanine, tyrosine, and tryptophan—as well as a myriad of other vital aromatic molecules including folates, ubiquinone, and numerous secondary metabolites.^{[2][3]}^[5] The essentiality of this pathway for the survival of many microorganisms and its absence in animals makes its enzymes prime targets for the development of novel antimicrobial agents, herbicides, and antiparasitic drugs.^{[5][6][7]} This guide provides an in-depth technical overview of the seven core enzymes that catalyze the conversion of initial precursors to the final product, chorismate.

Core Enzymes of the Shikimate Pathway

The conversion of phosphoenolpyruvate and erythrose 4-phosphate to chorismate is catalyzed by a sequence of seven enzymes. In some organisms, several of these enzymatic functions are consolidated into multifunctional proteins.^{[8][9]}

3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) Synthase

- EC Number: 2.5.1.54[9][10]
- Function: DAHP synthase (DHS) catalyzes the first committed step of the shikimate pathway. [10][11] It mediates an aldol-type condensation of two key metabolites, phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway, to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP).[3][10] As the gatekeeper enzyme, DAHP synthase is a critical point of regulation for the entire pathway, controlling the influx of carbon.[10][11]
- Reaction: Phosphoenolpyruvate + D-erythrose 4-phosphate → 3-deoxy-D-arabino-heptulosonate 7-phosphate + Phosphate[10]
- Regulation: The regulation of DAHP synthase is complex and varies between organisms. In many bacteria, the activity of DAHP synthase is controlled by feedback inhibition from the aromatic amino acids.[3][9] Often, multiple isoenzymes exist, each sensitive to one of the three aromatic amino acids.[3] In plants, the regulation is less defined by allosteric feedback and appears to be controlled more at the level of gene expression.[2][9][12]

3-Dehydroquinate (DHQ) Synthase

- EC Number: 4.2.3.4[13][14]
- Function: 3-dehydroquinate synthase (DHQS) catalyzes the second step, a complex intramolecular cyclization of DAHP to form the first carbocyclic intermediate, 3-dehydroquinate (DHQ).[3][13] This multi-step reaction involves an oxidation, phosphate elimination, reduction, ring opening, and finally an intramolecular aldol condensation.[8] The enzyme requires NAD⁺ and a divalent metal ion, typically cobalt (Co²⁺), as cofactors for its activity.[8][13]
- Reaction: 3-deoxy-D-arabino-heptulosonate 7-phosphate → 3-dehydroquinate + Phosphate[13]
- Structure: DHQ synthase is a monomeric enzyme in most bacteria.[13] Its structure is of particular interest due to the complex series of reactions it catalyzes within a single active

site.[\[15\]](#)

3-Dehydroquinate Dehydratase

- EC Number: 4.2.1.10[\[16\]](#)
- Function: 3-dehydroquinate dehydratase (DHQD), also known as dehydroquinase, catalyzes the third step in the pathway: the dehydration of 3-dehydroquinate to produce 3-dehydroshikimate.[\[3\]](#)[\[16\]](#) This reaction is a reversible dehydration. Two distinct classes of DHQDs exist (Type I and Type II), which are an example of convergent evolution as they have different amino acid sequences and structures but catalyze the same reaction through different mechanisms.[\[16\]](#)[\[17\]](#)[\[18\]](#) Type I enzymes, found in plants and some bacteria, catalyze a syn-dehydration via a covalent imine intermediate, while Type II enzymes, found in other bacteria and fungi, perform an anti-dehydration through an enolate intermediate.[\[17\]](#)[\[18\]](#)
- Reaction: 3-dehydroquinate \rightleftharpoons 3-dehydroshikimate + H₂O[\[16\]](#)

Shikimate Dehydrogenase

- EC Number: 1.1.1.25[\[19\]](#)
- Function: Shikimate dehydrogenase (SDH) is the fourth enzyme in the pathway, responsible for the reversible, NADPH-dependent reduction of 3-dehydroshikimate to shikimate, the namesake of the pathway.[\[19\]](#)[\[20\]](#) This enzyme introduces a key chiral center into the pathway intermediate.
- Reaction: 3-dehydroshikimate + NADPH + H⁺ \rightleftharpoons shikimate + NADP⁺[\[19\]](#)[\[20\]](#)
- Structure: The structure of shikimate dehydrogenase typically features two domains with a cleft between them that contains the active site and an NADPH binding site with a characteristic Rossmann fold.[\[20\]](#) In plants and fungi, this enzyme is often part of a bifunctional protein with 3-dehydroquinate dehydratase.[\[9\]](#)

Shikimate Kinase

- EC Number: 2.7.1.71[\[8\]](#)

- Function: Shikimate kinase (SK) catalyzes the fifth step of the pathway, the specific ATP-dependent phosphorylation of the 3-hydroxyl group of shikimate to yield shikimate 3-phosphate.[8][21] This reaction activates the hydroxyl group for the subsequent enolpyruvyl transfer.
- Reaction: $\text{ATP} + \text{shikimate} \rightarrow \text{ADP} + \text{shikimate 3-phosphate}$ [8]
- Relevance: Due to its essential role and its absence in humans, shikimate kinase is a significant target for the development of novel antimicrobial drugs, particularly against pathogens like *Mycobacterium tuberculosis*. [7][21][22]

5-Enolpyruvylshikimate-3-phosphate (EPSP) Synthase

- EC Number: 2.5.1.19[9][23]
- Function: EPSP synthase catalyzes the sixth step, the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 5-hydroxyl group of shikimate 3-phosphate (S3P).[1][23] This reaction forms the product 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate.[23]
- Reaction: $\text{Phosphoenolpyruvate} + \text{shikimate 3-phosphate} \rightleftharpoons \text{5-enolpyruvylshikimate-3-phosphate} + \text{phosphate}$ [23]
- Herbicide Target: EPSP synthase is famously the target of the broad-spectrum herbicide glyphosate, the active ingredient in Roundup®.[1][3] Glyphosate acts as a competitive inhibitor with respect to PEP.[1] Genetically modified, glyphosate-resistant crops express a version of the EPSP synthase enzyme that is not sensitive to the herbicide.[3]

Chorismate Synthase

- EC Number: 4.2.3.5[9]
- Function: Chorismate synthase (CS) catalyzes the final step in the common shikimate pathway, the conversion of EPSP to chorismate.[9][24] The reaction is an unusual 1,4-anti-elimination of the phosphate group and the C-6proR hydrogen from EPSP.[24][25] Although the net reaction does not involve a redox change, the enzyme has an absolute requirement for a reduced flavin mononucleotide (FMNH₂) as a cofactor.[24][26]

- Reaction: 5-enolpyruvylshikimate-3-phosphate → chorismate + phosphate[24]
- Structure: Chorismate synthase is typically a homotetramer, with each monomer non-covalently binding one FMN molecule.[24] The active site contains highly conserved histidine residues crucial for catalysis.[25]

Quantitative Data Summary

The kinetic parameters of the shikimate pathway enzymes vary significantly depending on the source organism and the specific experimental conditions. The following tables summarize representative kinetic data from various studies.

Table 1: Kinetic Parameters for DAHP Synthase (DHS) and DHQ Synthase (DHQS)

Enzyme	Organism	Substrate	K_m (μM)	k_cat (s ⁻¹)	V_max (μmol/min/mg)	Optimal pH
DAHP Synthase	Escherichia coli (Phe-sensitive)	PEP	-	70	-	-
	Aspergillus nidulans (AroF)	PEP	40	-	-	-
	Aspergillus nidulans (AroF)	E4P	20	-	-	-
	Thermotoga maritima	-	-	-	-	6.0-8.0
DHQ Synthase	Pyrococcus furiosus	DAHP	3.7	3.0	-	6.8

| | Anabaena variabilis | DAHP | 1.8 ± 0.3 | - | 149.3 (U/μmol enz) | - |

Table 2: Kinetic Parameters for DHQ Dehydratase (DHQD) and Shikimate Dehydrogenase (SDH)

Enzyme	Organism	Substrate	K _m (μM)	k _{cat} (s ⁻¹)	V _{max} (μmol/min/mg)	Optimal pH
DHQ Dehydratase	Corynebacterium glutamicum	3-dehydroquinate	348.2	150.19	3.00 (μM/s)	8.0
	Enterococcus faecalis	3-dehydroquinone	65	110	-	-
	Staphylococcus aureus (MRSA)	3-dehydroquinone	54	48.5	107	-
Shikimate Dehydrogenase	Camellia sinensis (CsDQD/SDHa)	3-dehydroshikimate	286.576	0.222	0.133	8.5
	Camellia sinensis (CsDQD/SDHa)	Shikimate	209.619	0.104	0.062	8.5

|| Pisum sativum | - | - | - | 8.6-9.4 |

Table 3: Kinetic Parameters for Shikimate Kinase (SK), EPSP Synthase (EPSPS), and Chorismate Synthase (CS)

Enzyme	Organism	Substrate	K _m (μM)	k _{cat} (s ⁻¹)	V _{max} (μmol/min/mg)	Inhibitor	K _i (μM)
Shikimate Kinase	Mycobacterium tuberculosis	Shikimate	650 ± 28	60 ± 8	-	-	-
	Mycobacterium tuberculosis	MgATP	112 ± 4	60 ± 8	-	-	-
	Staphylococcus aureus (MRSA)	Shikimate	153	-	13.4	-	-
	Staphylococcus aureus (MRSA)	ATP	224	-	13.4	-	-
EPSP Synthase	Agrobacterium sp. (CP4)	PEP	200 (with KCl)	-	-	Glyphosate	6000
	Zea mays (Maize, TIPS variant)	PEP	29 ± 1.8	3.3 ± 0.1	-	Glyphosate	2400 ± 300

| Chorismate Synthase | Escherichia coli | EPSP | - | - | - | - | - |

Experimental Protocols

General Protocol for Recombinant Enzyme Expression and Purification

This protocol provides a general workflow for obtaining purified shikimate pathway enzymes for subsequent characterization. Specific conditions (e.g., buffer composition, chromatography resins) may need optimization for each target enzyme.

- Cloning and Transformation:
 - Synthesize or PCR-amplify the gene encoding the target enzyme from the organism of interest.
 - Clone the gene into a suitable expression vector (e.g., pET series for *E. coli*), often with an N- or C-terminal affinity tag (e.g., His₆-tag) to facilitate purification.
 - Transform the expression construct into a suitable *E. coli* expression strain (e.g., BL21(DE3)).
- Protein Expression:
 - Grow the transformed *E. coli* in a suitable medium (e.g., LB or TB) at 37°C with appropriate antibiotic selection.
 - Induce protein expression at mid-log phase ($OD_{600} \approx 0.6-0.8$) with an appropriate inducer (e.g., 0.1-1.0 mM IPTG).
 - Continue incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.
- Cell Lysis and Clarification:
 - Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).
 - Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
 - Lyse the cells using sonication or a French press.

- Clarify the lysate by ultracentrifugation (e.g., 30,000 x g for 30 min at 4°C) to remove cell debris.
- Affinity Chromatography:
 - Apply the clarified lysate to a column packed with a resin appropriate for the affinity tag (e.g., Ni-NTA agarose for His-tagged proteins).
 - Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
 - Elute the target protein with a high concentration of imidazole (e.g., 250-500 mM).
- Further Purification (Optional):
 - If higher purity is required, subject the eluted protein to further purification steps such as ion-exchange chromatography and/or size-exclusion chromatography.
 - Use size-exclusion chromatography to remove aggregates and exchange the protein into a final storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT).
- Protein Characterization:
 - Assess the purity of the final protein sample by SDS-PAGE.
 - Determine the protein concentration using a standard method (e.g., Bradford assay or absorbance at 280 nm).
 - Confirm the identity of the protein by mass spectrometry if necessary.
 - Store the purified protein at -80°C.

Key Enzyme Activity Assays

This assay measures the amount of DAHP produced over time.^[18]

- Principle: The assay is based on the periodate oxidation of DAHP, followed by a reaction with thiobarbituric acid to produce a pink-colored chromophore that can be quantified

spectrophotometrically.

- Reagents:
 - Assay Buffer: 100 mM BTP buffer, pH 7.5.
 - Substrates: Phosphoenolpyruvate (PEP), Erythrose 4-phosphate (E4P).
 - Periodate Solution: 20 mM sodium periodate in 0.125 M H₂SO₄.
 - Arsenite Solution: 2% sodium arsenite in 0.5 M HCl.
 - Thiobarbituric Acid (TBA) Solution: 0.3% TBA.
- Procedure:
 - Prepare a reaction mixture containing assay buffer, PEP (e.g., 3 mM), and the purified DAHP synthase enzyme (e.g., 0.5 μM).
 - Pre-incubate the mixture at the desired temperature (e.g., 37°C).
 - Initiate the reaction by adding E4P (e.g., 6 mM).
 - After a defined time (e.g., 2-10 minutes), stop the reaction by adding trichloroacetic acid.
 - To quantify the DAHP produced, add the periodate solution and incubate.
 - Quench the reaction with the arsenite solution.
 - Add the TBA solution and heat at 100°C for 15 minutes to develop the color.
 - Cool the samples and measure the absorbance at 549 nm.
 - Calculate the concentration of DAHP using a standard curve.

This assay continuously monitors the formation of the product, 3-dehydroshikimate.[\[11\]](#)[\[27\]](#)

- Principle: The product, 3-dehydroshikimate, has a distinct absorbance maximum at 234 nm due to its conjugated α,β-unsaturated ketone system. The rate of its formation can be

monitored by the increase in absorbance at this wavelength.

- Reagents:
 - Assay Buffer: 50 mM Tris-HCl, pH 8.0.
 - Substrate: 3-dehydroquinic acid potassium salt.
- Procedure:
 - Prepare a reaction mixture in a quartz cuvette containing assay buffer and a range of concentrations of 3-dehydroquinic acid (e.g., 50-2000 μM).
 - Place the cuvette in a spectrophotometer and equilibrate to the desired temperature.
 - Initiate the reaction by adding a known concentration of purified 3-dehydroquinic acid dehydratase (e.g., 20 nM).
 - Continuously monitor the increase in absorbance at 234 nm over time.
 - Calculate the initial reaction velocity using the molar extinction coefficient of 3-dehydroshikimate ($\epsilon_{234} = 1.2 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$).[\[11\]](#)

This assay monitors the change in NADPH concentration.[\[10\]](#)[\[21\]](#)

- Principle: The activity of shikimate dehydrogenase can be measured in either the forward (reduction of 3-dehydroshikimate) or reverse (oxidation of shikimate) direction by monitoring the change in absorbance at 340 nm, which corresponds to the consumption or production of NADPH ($\epsilon_{340} = 6.22 \times 10^3 \text{ M}^{-1}\text{cm}^{-1}$).
- Reagents:
 - Assay Buffer: 100 mM BTP-HCl buffer, pH 7.5-8.5.
 - Substrates: 3-dehydroshikimate or shikimate.
 - Cofactors: NADPH or NADP⁺.
- Procedure (Forward Reaction):

- Prepare a reaction mixture in a quartz cuvette containing assay buffer, 3-dehydroshikimate (e.g., 1 mM), and NADPH (e.g., 0.2 mM).
- Equilibrate the mixture to the desired temperature in a spectrophotometer.
- Initiate the reaction by adding a known amount of purified shikimate dehydrogenase.
- Continuously monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺.
- Calculate the initial reaction velocity from the rate of change in absorbance.

This assay couples the production of ADP to the oxidation of NADH.[6]

- Principle: The ADP produced by shikimate kinase is used by pyruvate kinase (PK) to convert phosphoenolpyruvate to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that oxidizes NADH to NAD⁺. The rate of NADH consumption is monitored at 340 nm.
- Reagents:
 - Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂.
 - Substrates: Shikimate, ATP.
 - Coupling System: Phosphoenolpyruvate (PEP), NADH, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH).
- Procedure:
 - Prepare a reaction mixture in a quartz cuvette containing assay buffer, shikimate, ATP, PEP, NADH, and an excess of PK and LDH.
 - Equilibrate the mixture to the desired temperature (e.g., 25°C) in a spectrophotometer.
 - Initiate the reaction by adding a known amount of purified shikimate kinase (e.g., 1 µg/mL).[6]

- Continuously monitor the decrease in absorbance at 340 nm.
- Calculate the rate of shikimate kinase activity, noting that one mole of ADP produced corresponds to one mole of NADH oxidized.

This assay measures the inorganic phosphate (Pi) released during the reaction.[\[28\]](#)[\[29\]](#)[\[30\]](#)

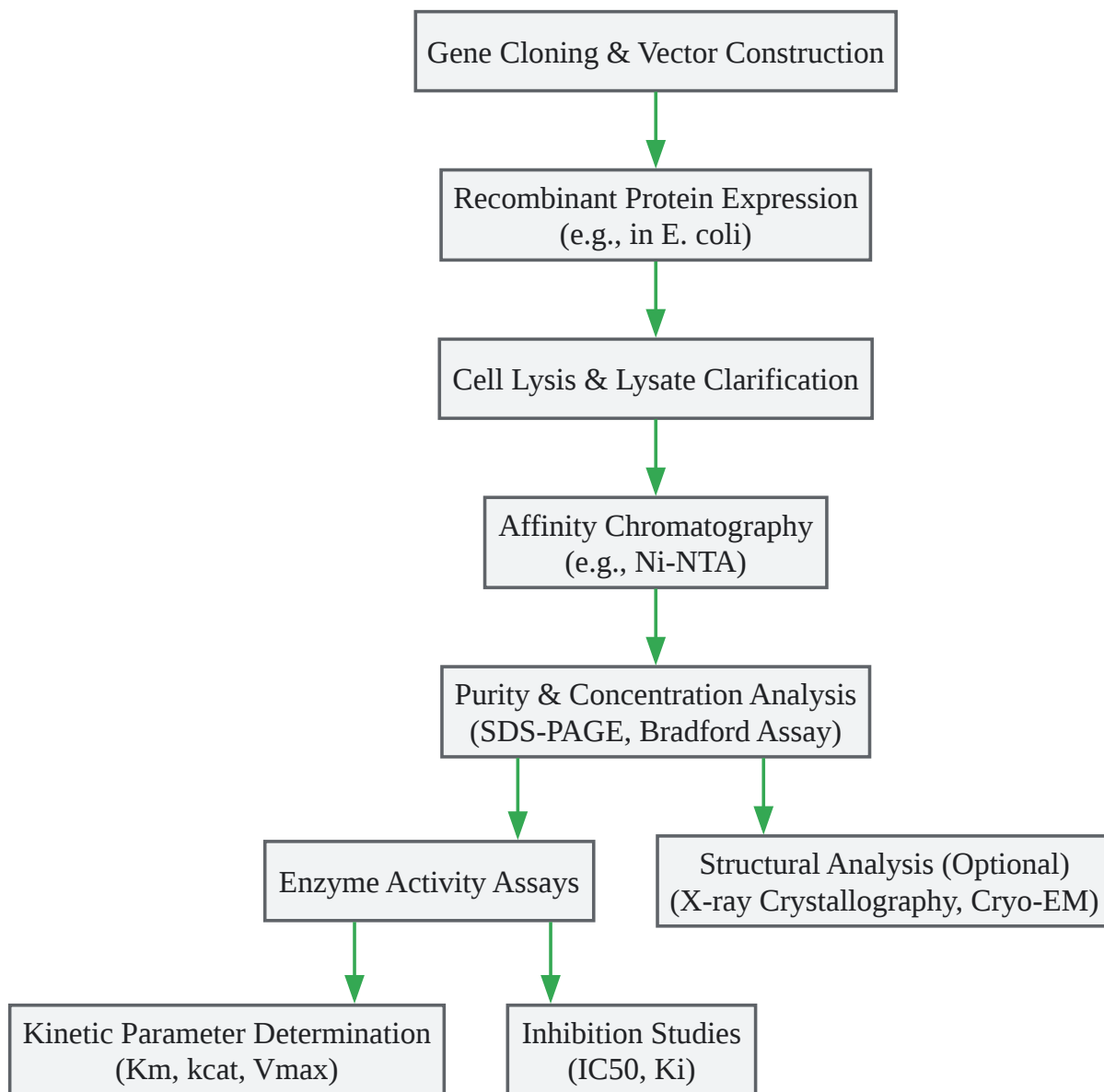
- Principle: The amount of inorganic phosphate released from the condensation of S3P and PEP is quantified. This can be done using a colorimetric method, such as the malachite green assay, or a coupled enzymatic assay like the EnzCheck® Phosphate Assay Kit, where purine nucleoside phosphorylase (PNP) converts a substrate (MESG) in the presence of Pi, causing a shift in absorbance.
- Reagents (Malachite Green Method):
 - Assay Buffer: e.g., 100 mM HEPES-NaOH pH 7.0.
 - Substrates: Shikimate-3-phosphate (S3P), Phosphoenolpyruvate (PEP).
 - Malachite Green Reagent.
- Procedure:
 - Prepare reaction mixtures in microplate wells containing assay buffer, S3P (e.g., 100 μ M), and PEP (e.g., 10 μ M).[\[30\]](#)
 - Initiate the reactions by adding the purified EPSP synthase enzyme.
 - Incubate at a set temperature for a defined time.
 - Stop the reaction (e.g., by adding SDS).
 - Add the malachite green reagent to each well to develop the color.
 - Measure the absorbance at ~620-650 nm.
 - Quantify the amount of phosphate released using a phosphate standard curve.

Visualizations



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Caption: The seven-enzyme shikimate pathway converting PEP and E4P to chorismate.



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Caption: General experimental workflow for enzyme characterization.

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